molecular formula C15H14ClN5O2S B2487852 Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate CAS No. 896678-47-0

Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate

Cat. No. B2487852
M. Wt: 363.82
InChI Key: LUPVYBNCRNXIBL-UHFFFAOYSA-N
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Description

Triazolopyrimidines represent a class of compounds known for their diverse chemical and biological properties, leading to widespread interest in their synthesis and structural analysis. These compounds, including "Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate," are notable for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of triazolopyrimidines often involves cyclization reactions and the use of specific reagents to introduce various substituents, such as chlorophenyl groups and sulfanylacetate moieties. For example, the synthesis of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate demonstrates the complexity and precision required in constructing these molecules (Farghaly & Gomha, 2011).

Molecular Structure Analysis

Detailed molecular structure analysis, including single crystal X-ray diffraction, NMR, and IR spectroscopy, is crucial for confirming the synthesized compounds' structures. The spectral, DFT/B3LYP, and molecular docking analyses provide a comprehensive understanding of the molecular geometry, electronic properties, and potential biological interactions of triazolopyrimidine derivatives (Sert et al., 2020).

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate and similar compounds are often synthesized and structurally characterized to explore their potential in various applications. For instance, Farghaly and Gomha (2011) synthesized a related compound, ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate, and determined its structure using elemental analysis and spectral data (Farghaly & Gomha, 2011). Similarly, Sert et al. (2020) synthesized ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, characterizing it through various spectroscopic methods and theoretical calculations (Sert et al., 2020).

Pharmacological Potential

Research on compounds like Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate often includes evaluating their pharmacological potential. Medwid et al. (1990) found that related 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines are active as mediator release inhibitors, indicating potential antiasthma applications (Medwid et al., 1990).

Antimalarial Effects

Werbel, Elslager, and Chu (1973) studied the antimalarial effects of similar triazolo[1,5-a]pyrimidines, suggesting that these compounds could be effective against malaria (Werbel, Elslager, & Chu, 1973).

Mechanistic Studies and Reaction Pathways

Erkin and Krutikov (2007) explored the mechanism of transformation in related (pyrimidin-2-yl)hydrazones, providing insights into the chemical behavior and potential applications of these compounds (Erkin & Krutikov, 2007).

Antibacterial and Antitumor Activities

Studies have also investigated the antibacterial and antitumor activities of triazolo[4,3-a]pyrimidines. Gomha, Muhammad, and Edrees (2017) synthesized a novel compound with high antitumor potency against human lung and hepatocellular carcinoma cell lines (Gomha, Muhammad, & Edrees, 2017).

properties

IUPAC Name

ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2S/c1-2-23-12(22)8-24-15-13-14(17-9-18-15)21(20-19-13)7-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPVYBNCRNXIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate

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